2-甲氧基烟腈

描述

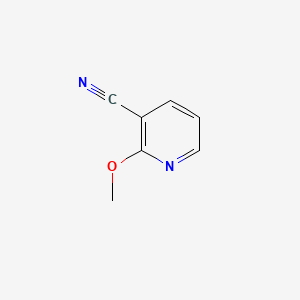

2-Methoxynicotinonitrile (2-MN) is a nitrile compound that is primarily used in scientific research applications. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. 2-MN is a versatile molecule that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and other biologically active molecules. In addition, 2-MN has been used as a reagent in various biochemical and physiological studies.

科学研究应用

光谱分析和分子对接研究

- Eşme (2021) 对 2-甲氧基烟腈的衍生物进行了一项研究,重点关注其光谱性质和作为抗癌剂的潜力。该研究使用质子核磁共振和傅里叶变换红外光谱等光谱技术,探索了该化合物的优化几何参数、振动波数和非线性光学性质。研究表明,腈基的氮原子容易受到亲电攻击,表明它在非线性光学材料研究中的用途。此外,分子对接研究表明它具有作为抗癌剂的潜力 (Eşme,2021)。

放射性药物应用

- Saadati 和 Ahmadi (2016) 讨论了在放射性药物中使用类似于 2-甲氧基烟腈的化合物,即锝 99m 2-甲氧基异丁基异腈。该研究强调了它在心肌活组织中的积累及其适用于心肌灌注研究。它强调了在临床实践中使用超声辐射制备 99mTc-MIBI 的新技术的发展,这对于核医学科的紧急情况可能具有重要意义 (Saadati 和 Ahmadi,2016)。

缓蚀

- Ansari、Quraishi 和 Singh (2015) 的研究探讨了吡啶衍生物(包括与 2-甲氧基烟腈相关的化合物)对钢腐蚀的抑制作用。研究发现,这些衍生物显示出很高的抑制效率,表明它们在工业应用中用作缓蚀剂的潜力 (Ansari、Quraishi 和 Singh,2015)。

合成和荧光性质

- Suwunwong、Chantrapromma 和 Fun (2013) 对 2-甲氧基烟腈衍生物进行的一项研究强调了它的合成和表征,包括其强烈的蓝色荧光性质。该化合物的热稳定性和荧光性质表明在材料科学中的潜在应用,特别是在发光材料的开发中 (Suwunwong、Chantrapromma 和 Fun,2013)。

药物递送系统

- León 等人 (2017) 研究了 2-甲氧基雌二醇(2-甲氧基烟腈的衍生物)在药物递送系统中的应用。该研究重点是使用聚乙二醇包覆二氧化钛纳米粒子,以增强这种抗肿瘤药物的临床应用。这种方法旨在提高药物的吸附能力和作为靶向药物递送系统的一部分的有效性,突出了其在癌症治疗中的潜力。

抗癌研究

- Gorska 等人 (2014, 2015, 2016) 的研究探讨了 2-甲氧基雌二醇对骨肉瘤细胞和海马 HT22 细胞系的抗癌作用。研究表明,2-甲氧基雌二醇可以诱导癌细胞死亡,可能作为神经毒素发挥作用。2-甲氧基雌二醇的这种双重性质表明它在抗癌机制中具有重要作用,提供了对神经退行性疾病和癌症重叠途径的见解 (Gorska 等人,2014),(Gorska 等人,2015),(Gorska 等人,2016)。

分子和光谱研究

- Ahipa 等人 (2014) 对 2-甲氧基烟腈的衍生物进行了分子和光谱研究。他们对这种潜在的蓝光材料的研究提供了有关其光谱特性和分子结构的宝贵信息,这对于在光学材料和发光二极管中的应用至关重要 (Ahipa 等人,2014)。

属性

IUPAC Name |

2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWZCGMZILLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291126 | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7254-34-4 | |

| Record name | 2-Methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7254-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-Methoxynicotinonitrile derivatives and how are they characterized?

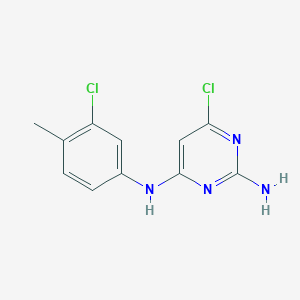

A1: 2-Methoxynicotinonitrile derivatives are a class of organic compounds with a central pyridine ring substituted with a methoxy group at the 2nd position and a nitrile group at the 3rd position. The core structure can be further modified with various substituents at the 4th and 6th positions, leading to a diverse range of derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides information about the hydrogen and carbon atoms in the molecule, confirming the structure and identifying different isomers. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, useful for studying light absorption and emission properties. []

- X-ray Single Crystal Diffraction: This technique provides detailed three-dimensional structural information about the molecule, including bond lengths, bond angles, and crystal packing arrangements. []

Q2: What is known about the fluorescence properties of these compounds?

A: Several 2-Methoxynicotinonitrile derivatives exhibit interesting fluorescence properties, with some emitting blue or greenish-blue light. [, ] The specific emission wavelength and intensity can vary depending on the substituents attached to the core structure and the surrounding environment (solvent). For example, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile displays greenish-blue fluorescence. [] These properties make them potentially suitable for applications in optoelectronic devices or as fluorescent probes.

Q3: How do structural modifications affect the properties of 2-Methoxynicotinonitrile derivatives?

A3: Introducing different substituents on the 4th and 6th positions of the pyridine ring significantly influences the properties of 2-Methoxynicotinonitrile derivatives. This structure-activity relationship (SAR) is crucial for tailoring specific properties:

- Liquid Crystalline Behavior: The presence and length of alkoxy chains significantly impact the liquid crystalline behavior. For example, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile exhibits a nematic phase over a broad temperature range, potentially useful for liquid crystal displays (LCDs). []

- Solvatochromism: The fluorescence emission wavelength of some derivatives can shift depending on the solvent polarity. This solvatochromic behavior arises from the interaction of the molecule with the solvent, affecting its electronic structure and energy levels. []

- Aggregation-Induced Emission (AIE): Some derivatives exhibit enhanced fluorescence in the aggregated state compared to their dilute solutions. This AIE phenomenon is attributed to the restriction of intramolecular rotations upon aggregation, leading to brighter emission. []

Q4: Have any computational studies been conducted on 2-Methoxynicotinonitrile derivatives?

A4: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of these compounds. Density Functional Theory (DFT) calculations are often employed to:

- Optimize Molecular Geometries: DFT helps predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. []

- Calculate Vibrational Frequencies: Theoretical vibrational frequencies can be compared with experimental FTIR spectra to validate the accuracy of computational models and assign vibrational modes. []

- Predict Electronic Properties: DFT allows the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, crucial for understanding optical and electronic properties. []

- Simulate Molecular Docking: Docking simulations help predict the binding affinity and interactions of the molecule with potential target proteins, providing insights into its biological activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

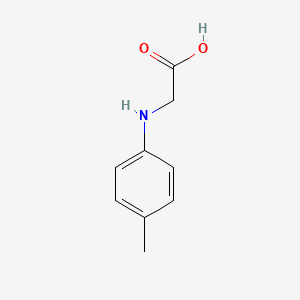

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)